molecular formula C8H16N2O4S B2508242 Methyl 1-[(dimethylamino)sulfonyl]prolinate CAS No. 1094603-59-4

Methyl 1-[(dimethylamino)sulfonyl]prolinate

Cat. No.: B2508242
CAS No.: 1094603-59-4
M. Wt: 236.29
InChI Key: LNKMFRSBQVXKOQ-UHFFFAOYSA-N
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Description

Methyl 1-[(dimethylamino)sulfonyl]prolinate (CAS 1094603-59-4) is a high-purity chemical reagent featuring a prolinate ester core functionalized with a dimethylaminosulfonyl group. This molecular architecture, characterized by the formula C8H16N2O4S and a molecular weight of 236.29 g/mol, designates it as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . Sulfonamide derivatives are a prominent class in pharmaceutical research due to their diverse biological activities. They are extensively investigated as inhibitors of enzymes like carbonic anhydrase, a target implicated in cancer therapy . The strategic incorporation of the sulfonamide moiety is a key approach in the design of potential anticancer agents, as these compounds can disrupt essential biological pathways in abnormal cells . As a specialized scaffold, this compound is instrumental for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic leads . Its primary value lies in its application as a synthetic intermediate, serving as a key substrate in the synthesis of more complex molecules for biological evaluation and as a tool compound in mechanistic studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKMFRSBQVXKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(dimethylamino)sulfonyl]prolinate typically involves the esterification of proline with dimethylaminosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent production quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(dimethylamino)sulfonyl]prolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted prolinates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 1-[(dimethylamino)sulfonyl]prolinate has demonstrated utility in several research areas:

Pharmaceutical Applications

  • Immunomodulatory Properties : The compound's ability to modulate immune responses makes it a candidate for developing new therapeutic agents aimed at autoimmune diseases or immunological disorders.
  • Antibacterial Activity : Research indicates potential antibacterial properties, making it relevant in combating resistant strains of bacteria .

Biochemical Studies

  • Enzyme Interaction Studies : The compound is used to investigate enzyme-substrate interactions. Its ability to form covalent bonds with active sites of enzymes may lead to inhibition or activation of enzymatic activity.
  • Protein Modifications : It serves as a tool for studying post-translational modifications in proteins, which are crucial for understanding cellular functions.

Organic Synthesis

  • Building Block in Synthesis : this compound acts as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and specialty chemicals .

Case Study 1: Antibacterial Activity

A study conducted by Foroumadi et al. highlighted the antibacterial activity of this compound against various strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in disk diffusion assays, suggesting its potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Research on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized through kinetic studies, revealing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-[(dimethylamino)sulfonyl]prolinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The dimethylamino group plays a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl ((4-Aminobenzyl)sulfonyl)-d-prolinate

  • Structure: Differs by replacing the dimethylamino group with a 4-aminobenzyl substituent.
  • Crystallographic studies reveal a monoclinic crystal system (space group P2₁) with hydrogen bonding between the sulfonyl oxygen and amine hydrogens, stabilizing the lattice . Higher melting point (212–214°C) due to stronger intermolecular interactions from the aromatic moiety .

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

  • Structure: Features a pyrrolidine ring directly attached to the sulfonyl group, unlike the dimethylamino-prolinate hybrid.
  • Properties: The pyrrolidine substituent increases steric bulk, reducing solubility in aqueous media compared to dimethylamino analogs. Density Functional Theory (DFT) studies indicate a planar sulfonamide group, with Hirshfeld surface analysis showing dominant H···O/S interactions .
  • Applications: Explored in materials science for non-linear optical (NLO) properties due to its polarized electronic structure .

Methyl 1-[(2-Aminophenyl)sulfonyl]prolinate

  • Structure: Substitutes dimethylamino with a 2-aminophenyl group.
  • Discontinued commercial status suggests challenges in synthesis or stability (e.g., susceptibility to oxidation of the aromatic amine) .
  • Applications: Limited data, but structural similarity to agrochemical sulfonamides implies possible pesticidal activity.

Tolyfluanid and Dichlofluanid

  • Structure: Methanesulfonamide derivatives with dimethylamino and fluorinated aryl groups.
  • Properties :
    • Broader bioactivity (fungicidal) due to the trifluoromethyl group enhancing membrane permeability .
    • Higher logP values (3.8–4.2) compared to prolinate derivatives, favoring lipid bilayer penetration.
  • Applications : Widely used as contact fungicides in agriculture .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Methyl 1-[(dimethylamino)sulfonyl]prolinate Dimethylamino ~278.34 Not reported Polar aprotic solvents Synthetic intermediate
Methyl ((4-aminobenzyl)sulfonyl)-d-prolinate 4-Aminobenzyl 298.36 212–214 DMSO, DMF Crystallography studies
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline Pyrrolidine 254.35 189–191 Chloroform, THF NLO materials
Tolyfluanid Dimethylamino + 4-methylphenyl 347.24 72–74 Lipophilic media Fungicide

Key Findings and Implications

  • Substituent Effects: Aliphatic vs. Aromatic Amines: Dimethylamino groups enhance solubility and electronic modulation, while aromatic amines (e.g., 4-aminobenzyl) improve crystallinity but reduce bioavailability . Steric Considerations: Bulky substituents (e.g., pyrrolidine) hinder molecular packing, lowering melting points but increasing steric shielding for reactive sites .
  • Biological Relevance: The dimethylamino-sulfonamide motif is recurrent in agrochemicals (e.g., tolylfluanid), suggesting this compound could serve as a precursor for bioactive molecules .

Biological Activity

Methyl 1-[(dimethylamino)sulfonyl]prolinate is a compound that belongs to the class of amino acid esters, characterized by its molecular formula C8H16N2O4SC_8H_{16}N_2O_4S and a molecular weight of 236.29 g/mol. This compound has garnered attention in pharmaceutical research due to its unique chemical properties and biological activities, particularly in enzyme interactions and potential therapeutic applications.

The synthesis of this compound typically involves the esterification of proline with dimethylaminosulfonyl chloride, often facilitated by a base such as triethylamine. This process allows for the formation of the compound while neutralizing by-products such as hydrochloric acid. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group enhances its binding affinity, allowing it to form covalent bonds with active sites on enzymes. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the target.

Enzyme Interaction Studies

Research indicates that this compound exhibits significant interactions with various enzymes, which can be summarized in the following table:

Enzyme Effect Mechanism
Dihydroorotate dehydrogenaseInhibitionCovalent modification at active site
AcetylcholinesterasePotential inhibitionBinding at the catalytic site
Cyclic nucleotide phosphodiesteraseModulationAltered substrate affinity

These interactions suggest that the compound may have potential applications in drug development, particularly as an inhibitor or modulator of enzyme activity.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study conducted on various derivatives of sulfonamide compounds, including this compound, demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential therapeutic applications in treating bacterial infections .
  • Antioxidant Properties :
    In vitro assays have shown that this compound exhibits antioxidant activity through radical scavenging mechanisms. The compound's ability to neutralize free radicals was quantified using the DPPH assay, revealing a dose-dependent response .
  • Docking Studies :
    Molecular docking studies have been performed to predict the binding interactions between this compound and various target enzymes. These studies provide insights into the pharmacophore characteristics and suggest that modifications to the compound could enhance its efficacy against specific biological targets .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparative analysis with similar compounds is essential:

Compound Biological Activity Unique Features
Methyl 1-[(dimethylamino)sulfonyl]glycinateModerate enzyme inhibitionGlycine backbone
Methyl 1-[(dimethylamino)sulfonyl]alaninateLow antimicrobial activityAlanine backbone
Methyl 1-[(dimethylamino)sulfonyl]valinateHigh stability in biochemical assaysValine backbone

This compound stands out due to its proline backbone, which contributes to its stereochemical properties and reactivity profile, making it a valuable tool in both research and industrial applications.

Q & A

Basic: What are the key steps in synthesizing Methyl 1-[(dimethylamino)sulfonyl]prolinate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves sulfonylation of proline derivatives. A common approach is:

Protection of Proline : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine group.

Sulfonylation : React with dimethylaminosulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine to neutralize HCl .

Deprotection and Esterification : Remove the protecting group (e.g., using TFA for Boc) and esterify with methanol/HCl to form the methyl ester.
Optimization Tips :

  • Monitor pH to avoid side reactions (e.g., hydrolysis of sulfonamide).
  • Use low temperatures to reduce steric hindrance during sulfonylation .

Basic: What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:
Key techniques include:

  • X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, dihedral angles) using datasets refined with SHELXL .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm sulfonamide formation (e.g., absence of NH signals, shifts near δ 3.0–3.5 ppm for dimethylamino groups) .
    • 2D NMR (COSY, HSQC) : Assign stereochemistry and verify proline ring conformation.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) .

Advanced: How can computational methods (e.g., DFT) elucidate electronic effects of the sulfonamide group on reactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Analyze charge distribution to explain sulfonamide’s electron-withdrawing effects on the proline ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction pathways .
    Reference Workflow :

Optimize geometry using B3LYP/6-31G(d).

Compare calculated IR spectra with experimental data to validate models .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?

Answer:
Stepwise Approach :

Cross-Validation : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere).

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in proline) causing anomalous NOEs .

Crystallographic Correlation : Compare NMR-derived conformers with X-ray structures to detect discrepancies .
Case Example : In methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, crystallography confirmed a twisted proline ring that explained unusual NOE patterns .

Advanced: What strategies are recommended for analyzing steric effects in sulfonamide derivatives during reaction design?

Answer:

  • Conformational Analysis : Use X-ray data to identify steric clashes (e.g., between dimethylamino and proline substituents) .
  • Kinetic Studies : Compare reaction rates with bulkier vs. smaller sulfonating agents to quantify steric hindrance.
  • Molecular Volume Calculations : Tools like Hirshfeld surface analysis quantify steric contributions (e.g., % volume occupied by substituents) .

Basic: How can researchers ensure purity of the compound, and what impurities are common?

Answer:

  • Purification Methods :
    • Column chromatography (silica gel, ethyl acetate/hexane eluent).
    • Recrystallization from ethanol/water mixtures.
  • Common Impurities :
    • Unreacted proline derivatives (detectable via TLC or HPLC).
    • Hydrolysis byproducts (e.g., free sulfonic acid; monitor by IR ~1700 cm⁻¹ for ester C=O) .

Advanced: What role does the sulfonamide group play in modulating biological activity, and how can this be studied?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace sulfonamide with carbamate or urea groups to assess impact on bioactivity.
    • Use enzyme inhibition assays (e.g., serine proteases) to quantify binding affinity changes .
  • Crystallographic Docking : Perform molecular docking (e.g., AutoDock Vina) to visualize sulfonamide-enzyme interactions .

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